2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile

Chemical Identity Structural Confirmation Medicinal Chemistry

Hit validation in MAO-B inhibitor programs often fails due to spacer-truncated analogs with variable purity. 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile (CAS 785707-50-8) provides a defined reference standard with an ethylene linker critical for MAO-B selectivity. • 97% HPLC purity-HTS-ready without re-purification • Pre-formatted in ZINC (ZINC05865276) for virtual screening • Enables systematic SAR vs. direct phenylamino (CAS 85020-89-9) or benzylamino analogs

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 785707-50-8
Cat. No. B2602735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile
CAS785707-50-8
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C16H15N3O3/c1-22-15-5-2-12(3-6-15)8-9-18-16-7-4-14(19(20)21)10-13(16)11-17/h2-7,10,18H,8-9H2,1H3
InChIKeyXRZKPANOWAGXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile (CAS 785707-50-8) — Procurement-Ready Identification and Physicochemical Profile


2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile (CAS 785707-50-8) is a synthetic small molecule with the molecular formula C16H15N3O3 and a molecular weight of 297.31 g/mol . It belongs to the nitrobenzonitrile class, featuring a 5-nitrobenzonitrile core linked via a secondary amine to a 4-methoxyphenethyl group. The compound is commercially available from multiple suppliers at a typical purity of 97% and is listed in the ZINC database (ID ZINC05865276) for virtual screening .

Synthetic small-molecule screening probe with 4-methoxyphenethylamine pharmacophore
MAO-B selectivity research workflow based on para-methoxy + ethylene spacer SAR
Supports high-throughput screening with vendor-certified purity specification

Why 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile Cannot Be Freely Substituted with In-Class Analogs


The 5-nitrobenzonitrile scaffold and the 4-methoxyphenethylamine side chain each contribute distinct electronic and steric properties that are critical for target engagement. Closely related analogs—such as 2-[(4-methoxyphenyl)amino]-5-nitrobenzonitrile (CAS 85020-89-9, lacking the ethylene spacer) or 2-[(4-methoxybenzyl)amino]-5-nitrobenzonitrile (one-carbon spacer)—alter the conformational flexibility and basicity of the amine [1]. Published structure–activity relationship (SAR) studies on phenethylamine-based monoamine oxidase (MAO) inhibitors demonstrate that the ethylene linker length and para-methoxy substitution significantly modulate MAO isoform selectivity and metabolic stability [1]. Direct substitution without comparative validation therefore risks loss of potency or altered target specificity.

Target Compound
Analog May Differ
Ethylene spacer between amine and 4-methoxyphenyl
Direct phenylamino or benzylamino analogs alter conformational flexibility and basicity
97% certified purity (HPLC) enables reproducible assay context
Des-nitro or spacer-truncated analogs may carry undefined purity, risking batch variability
Inferred MAO-B preference from phenethylamine SAR
MAO-A-biased or non-selective analogs may shift isoform selectivity profile

Quantitative Differentiation Evidence for 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile (CAS 785707-50-8)


Structural Confirmation: Ethylene Spacer Distinguishes Target from Direct Phenylamino Analog

The target compound possesses an ethylene (–CH2CH2–) spacer between the aniline nitrogen and the 4-methoxyphenyl ring, in contrast to the direct phenylamino analog 2-[(4-methoxyphenyl)amino]-5-nitrobenzonitrile (CAS 85020-89-9) which has no spacer. This structural difference is verified by distinct CAS numbers (785707-50-8 vs. 85020-89-9) and molecular formulas (C16H15N3O3 vs. C14H11N3O3) . The ethylene spacer increases the compound's molecular weight by 28.05 Da and introduces two additional rotatable bonds, which alters conformational flexibility and lipophilicity (predicted LogP ~3.2 vs. ~2.8 for the phenylamino analog) .

Spacer Identity
Cross-study comparable
ΔMW +28.05 Da vs. direct phenylamino analog; ΔLogP ~+0.4; +2 rotatable bonds
Conformational and lipophilicity profile supports binding-pocket review
Predicted LogP values from ChemSpider; requires experimental confirmation
Chemical Identity Structural Confirmation Medicinal Chemistry

Purity Specification Enables Reproducible Biological Assays

Commercially sourced 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile is offered at a certified purity of 97% (HPLC) by suppliers such as Leyan (Product No. 1373476) . This purity level ensures that confounding biological activity from impurities—a known issue in screening campaigns—is minimized. In contrast, the des-nitro analog 2-((4-methoxyphenethyl)amino)benzonitrile is not widely available at comparable certified purity, introducing batch-to-batch variability risks.

Purity Specification
Supporting evidence
97% (HPLC) certified by supplier
Supports reproducible dose-response assay context
Des-nitro analog purity not consistently certified
Quality Control Assay Reproducibility Procurement

MAO-B Selectivity Inferred from Phenethylamine Scaffold SAR

Published SAR studies on phenethylamine analogs demonstrate that para-substitution with lipophilic groups on the phenyl ring, combined with an ethylene spacer, enhances selectivity for the MAO-B isoform over MAO-A [1]. For a close analog series, introduction of a 4-methoxy group on the phenethylamine scaffold increased MAO-B selectivity by ΔΔG = −1.1 to −6.9 kJ mol⁻¹ relative to the unsubstituted phenethylamine [1]. While direct IC50 data for the target compound are not currently published, its structural features (4-methoxy, ethylene spacer) align with the optimal pharmacophore for MAO-B preference, distinguishing it from direct phenylamino or benzylamino analogs that lack this optimized spacer geometry.

MAO-B Selectivity
Class-level inference
SAR: 4-methoxy + ethylene spacer predicts MAO-B preference (ΔΔG −1.1 to −6.9 kJ mol⁻¹ range in analogs)
Supports MAO-B pathway-study fit; IC50 data not yet published for target compound
Inferred from published phenethylamine analog studies
Monoamine Oxidase Neurochemistry Selectivity

Recommended Application Scenarios for 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile Based on Differentiated Structural Evidence


MAO-B-Focused Neurological Disease Probe Development

Based on class-level SAR evidence showing that 4-methoxy-phenethylamine scaffolds confer MAO-B selectivity [1], this compound is suitable as a starting point for developing reversible MAO-B inhibitors for Parkinson's disease or depression research. Its ethylene spacer provides conformational flexibility that favors MAO-B binding pocket accommodation.

Structure–Activity Relationship (SAR) Studies on Nitrobenzonitrile-Containing Kinase or MAO Probes

The defined chemical structure (C16H15N3O3, MW 297.31) with a 5-nitro group and an ethylene-linked 4-methoxyphenyl moiety makes this compound an ideal reference analog for systematic SAR exploration. Researchers can compare the impact of spacer length by contrasting with the direct phenylamino analog (CAS 85020-89-9) or the benzylamino analog [1].

Reproducible High-Throughput Screening with Certified Purity

With a vendor-certified purity of 97% (HPLC) , this compound is ready for use in high-throughput screening campaigns without the need for re-purification. This contrasts with less well-characterized des-nitro or spacer-truncated analogs where purity variability can confound hit validation.

Computational Chemistry and Virtual Screening Library Member

As a member of the ZINC database (ZINC05865276) [2], this compound is pre-formatted for docking studies. Its combination of a hydrogen-bond-accepting nitro group, a nitrile group, and a flexible methoxyphenethyl tail provides a diverse pharmacophore for virtual screening against novel targets.

Application
Selection Property
Validation Focus
MAO-B pathway-response studies
Phenethylamine scaffold with inferred isoform selectivity
MAO isoform selectivity assay and binding-pocket validation
Nitrobenzonitrile SAR probe library
Defined ethylene spacer and 5-nitro substitution
Spacer-length comparator studies and potency comparison
Reproducible screening campaigns
Certified 97% purity specification
Batch-to-batch purity verification and false-positive minimization
Virtual screening and docking studies
ZINC database entry with diverse pharmacophore
Computational target engagement and pose validation
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